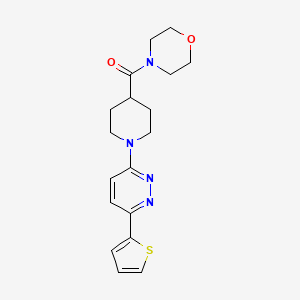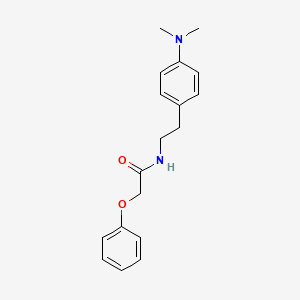
N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of amide, which is a common type of compound in organic chemistry. Amides are characterized by a carbonyl group (C=O) attached to a nitrogen atom. In this case, the nitrogen atom is also attached to a phenethyl group and a phenoxyacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of amides, including the planar nature of the amide group due to the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group. The presence of aromatic rings (from the phenethyl and phenoxy groups) would also contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Applications De Recherche Scientifique
Receptor Interaction Profiles and Synthesis Techniques
Receptor Binding Profiles : Research has detailed the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs), comparing them with their phenethylamine analogs and LSD. These compounds interact potently with serotonergic receptors and exhibit significant hallucinogenic effects, akin to LSD but with possibly more stimulant properties due to α1 receptor interactions (Rickli et al., 2015).
Synthesis and Catalysis : A study on 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) demonstrated its utility as a recyclable catalyst for the acylation of inert alcohols and phenols, presenting a detailed investigation into the reaction mechanism. This contributes to the broader understanding of chemical synthesis processes involving similar amine derivatives (Zhihui Liu et al., 2014).
Anticancer, Anti-inflammatory, and Analgesic Activities
- Pharmacological Activities : The development of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives aimed to explore potential anticancer, anti-inflammatory, and analgesic agents. These studies revealed that certain compounds with specific substitutions on the aromatic ring showed favorable activities, highlighting the therapeutic potential of similar compounds in medical research (P. Rani et al., 2014).
Anticonvulsant Activity
- Phenoxyacetamide Derivatives : A series of 17 new phenoxyacetamides were synthesized and assessed for potential anticonvulsant activity. This research underscores the significance of chemical modifications in phenethylamine derivatives for developing new therapeutic agents, particularly in the treatment of convulsive disorders (K. Pańczyk et al., 2018).
Analytical and Forensic Applications
- Designer Drugs Analysis : Studies have focused on the analysis of designer drugs, including N-benzyl-substituted phenethylamines (NBOMes), utilizing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and MALDI imaging. These works are crucial for the detection, identification, and quantification of novel psychoactive substances in forensic and toxicological investigations (C. M. Almeida et al., 2019).
Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing personal protective equipment, avoiding inhalation or contact with skin or eyes, and ensuring good ventilation. The specific hazards would depend on the properties of the compound .
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)16-10-8-15(9-11-16)12-13-19-18(21)14-22-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJBGSMOGPFQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

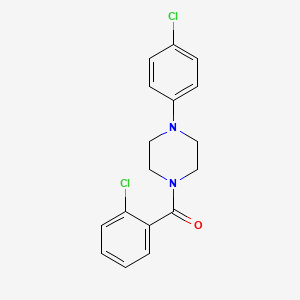
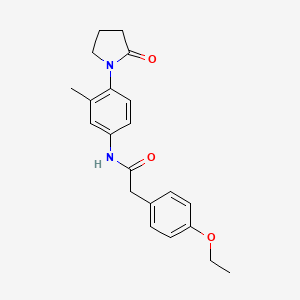
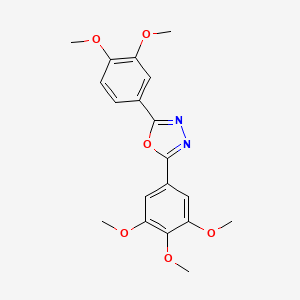
![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)

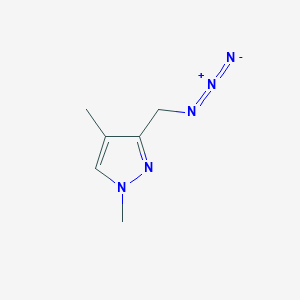
![6-Ethyl-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
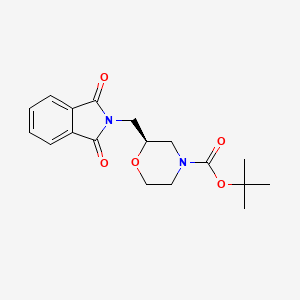
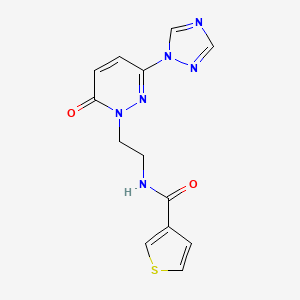
![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
